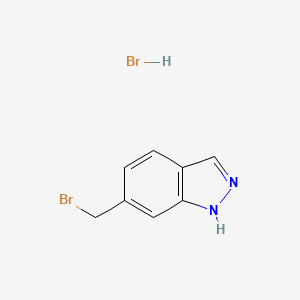
6-(アミノメチル)ニコチン酸
概要
説明
6-(Aminomethyl)nicotinic acid, also known as AMNA, is a derivative of nicotinic acid . It has gained significant attention over the years due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of 6-(Aminomethyl)nicotinic acid involves several steps. One method involves the reaction of 6-cyanopyridine-3-carboxylic acid with palladium on activated carbon and hydrogen in methanol . Another method involves the reaction of 6-Cyanonicotinic acid with 10% palladium hydroxide on charcoal in methanol .Molecular Structure Analysis
The molecular formula of 6-(Aminomethyl)nicotinic acid is C7H8N2O2 . The InChI Code is 1S/C7H8N2O2/c8-3-6-2-1-5 (4-9-6)7 (10)11/h1-2,4H,3,8H2, (H,10,11) .Chemical Reactions Analysis
Amines, including 6-(Aminomethyl)nicotinic acid, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .Physical and Chemical Properties Analysis
6-(Aminomethyl)nicotinic acid is a yellow to brown solid . It has a molecular weight of 152.15 and should be stored at 2-8°C .科学的研究の応用
医療治療
ニコチン酸誘導体は、様々な疾患の治療に有効であることが示されています。 一部の誘導体は、肺炎や腎臓病などの病気に用いられ、他の誘導体はアルツハイマー病に効果を示しています .
化学合成
これらの化合物は、化学合成プロセスにも使用されています。 例えば、6-(アミノメチル)ニコチン酸は、チオニルクロリドなどの他の化学物質との反応によって、他の誘導体に転換することができます .
薬理学的調査
ニコチン酸とその誘導体は、その生物学的活性と治療の可能性について研究されています。 これらの化合物は、新しい医療用途につながる可能性のある多機能性ファーマコフォアと考えられています .
神経科学
ニコチン酸に関連するニコチンの誘導体は、記憶、酸化ストレス、脳内のコリン作動性系の活性への影響について調べられています .
作用機序
Target of Action
6-(Aminomethyl)nicotinic acid, similar to nicotinic acid (also known as niacin or vitamin B3), is a precursor of nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid has been shown to favorably affect apolipoprotein (apo) B–containing lipoproteins (e.g., very-low-density lipoprotein [VLDL], low-density lipoprotein [LDL]) .
Biochemical Pathways
In prokaryotes, nicotinic acid is first converted to 6-hydroxynicotinic acid, a reaction catalyzed by molybdenum cofactor (MOCO)-containing nicotinate hydroxylase . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .
Pharmacokinetics
Studies on nicotinic acid suggest that no dose adjustment is necessary in patients with renal impairment . Despite an extended-release formulation of nicotinic acid, there was no delay in tmax especially in dialysis patients .
Result of Action
The result of the action of 6-(Aminomethyl)nicotinic acid is likely to be similar to that of nicotinic acid. Nicotinic acid has been shown to reduce total cholesterol, triglyceride, very-low-density lipoprotein, low-density lipoprotein, and lipoprotein(a) levels and increase high-density lipoprotein levels .
Action Environment
The action of 6-(Aminomethyl)nicotinic acid is likely influenced by various environmental factors. For instance, the storage temperature of the compound is between 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by temperature and other environmental conditions.
Safety and Hazards
生化学分析
Biochemical Properties
6-(Aminomethyl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are crucial for redox reactions, acting as electron donors or acceptors in various metabolic pathways . Additionally, 6-(Aminomethyl)nicotinic acid may interact with specific oxidoreductases, which facilitate the transfer of electrons in redox reactions .
Cellular Effects
6-(Aminomethyl)nicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the NAD+/NADH ratio, which is vital for maintaining cellular redox balance . This compound may also modulate the activity of sirtuins, a family of NAD±dependent deacetylases that play a role in regulating gene expression and cellular stress responses . Furthermore, 6-(Aminomethyl)nicotinic acid can impact mitochondrial function, influencing energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of 6-(Aminomethyl)nicotinic acid involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, modulating their activity. For instance, it can act as an inhibitor or activator of certain oxidoreductases, influencing the redox state of the cell . Additionally, 6-(Aminomethyl)nicotinic acid may affect gene expression by modulating the activity of transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Aminomethyl)nicotinic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(Aminomethyl)nicotinic acid is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular metabolism and redox balance, which may have implications for its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-(Aminomethyl)nicotinic acid in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects on cellular metabolism and redox balance. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of determining the optimal dosage for potential therapeutic applications.
Metabolic Pathways
6-(Aminomethyl)nicotinic acid is involved in several metabolic pathways, including those related to NAD and NADP biosynthesis. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD biosynthesis . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in redox reactions . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(Aminomethyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cellular membranes by nicotinate transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, 6-(Aminomethyl)nicotinic acid can accumulate in specific compartments, influencing its localization and activity . These transport mechanisms are essential for understanding the compound’s overall biological effects.
Subcellular Localization
6-(Aminomethyl)nicotinic acid exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it participates in redox reactions and energy metabolism . The compound may also be targeted to specific organelles through post-translational modifications or targeting signals . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6-(aminomethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJAULLCCGPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650621 | |
| Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-67-3 | |
| Record name | 6-(Aminomethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76196-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



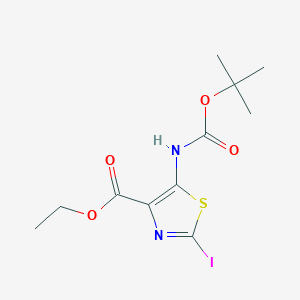
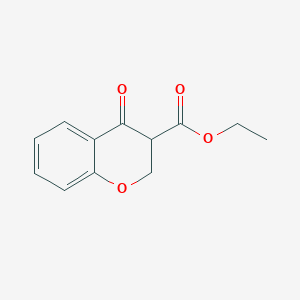
![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)
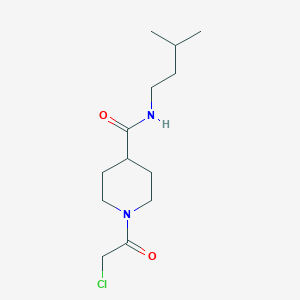
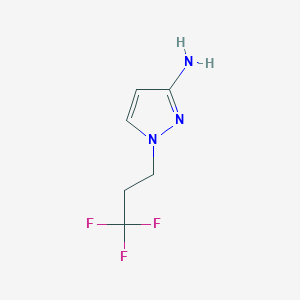
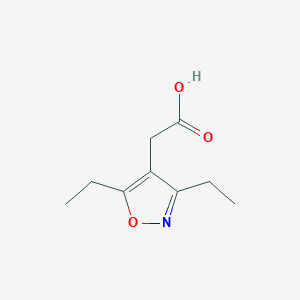

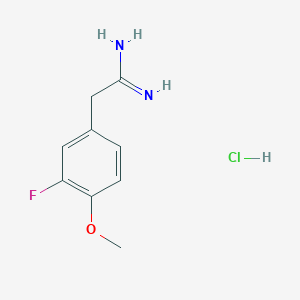
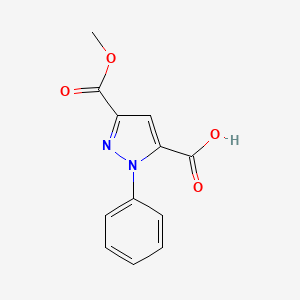
![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)


